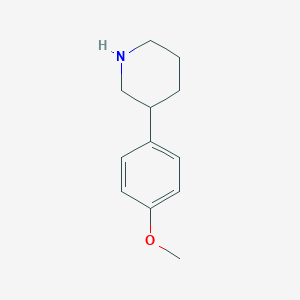

3-(4-Methoxyphenyl)piperidine

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFIBRNSGSEFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513447 | |

| Record name | 3-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-26-9 | |

| Record name | 3-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Arylpiperidine Scaffold

An In-depth Technical Guide to 3-(4-Methoxyphenyl)piperidine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow for tailored interactions with a wide array of biological targets. When substituted with an aryl group, as in this compound, the resulting structure becomes a privileged building block for drug discovery. This guide provides a comprehensive overview of the chemical and physical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The molecule's two key features—the secondary amine of the piperidine ring and the electron-rich methoxyphenyl group—dictate its reactivity and utility as a versatile intermediate in the synthesis of complex, pharmacologically active agents.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and drug development. The properties of this compound are summarized below.

Core Physicochemical Data

Quantitative data for this compound and its common salt form are essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₂H₁₇NO | [5][6] |

| Molecular Weight | 191.27 g/mol | [5][6] |

| Monoisotopic Mass | 191.13101 Da | [5] |

| Appearance | Inferred: Off-white to yellow solid/oil | General knowledge |

| XlogP (Predicted) | 2.0 | [5] |

| CAS Number | 79601-21-1 (for 3-(3-isomer)) | [6] |

| Hydrochloride Salt | C₁₂H₁₇NO·HCl | [5] |

Note: Some data points are derived from closely related isomers or computational predictions due to limited direct experimental values in public literature.

Spectroscopic Fingerprints

Spectroscopic analysis provides an unambiguous structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. The aromatic protons of the methoxyphenyl ring will appear as two doublets (an AA'BB' system) in the δ 6.8-7.2 ppm range. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. The protons on the piperidine ring, including the methine proton at the C3 position, will produce a complex series of multiplets in the δ 1.5-3.5 ppm region. The N-H proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show four distinct signals for the aromatic carbons, one for the methoxy carbon (around δ 55 ppm), and five signals for the piperidine ring carbons.

-

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the functional groups. A moderate, sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic portions will appear just above and below 3000 cm⁻¹, respectively. Strong C-O stretching for the aryl ether will be visible around 1240-1260 cm⁻¹.

-

MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 191. Common fragmentation patterns would involve cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted collision cross-section data is available for various adducts, such as [M+H]⁺ at 143.5 Ų.[5]

Synthesis Methodologies

The synthesis of 3-arylpiperidines is a well-established field. A common and efficient strategy involves the catalytic hydrogenation of the corresponding substituted pyridine precursor. This approach is favored for its high yield and atom economy.

Recommended Synthetic Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-(4-methoxyphenyl)pyridine to this compound. The choice of platinum(IV) oxide (PtO₂, Adams' catalyst) is deliberate; it is highly effective for reducing the pyridine ring under manageable conditions of hydrogen pressure and temperature.

Reaction: 3-(4-methoxyphenyl)pyridine → this compound

Step-by-Step Methodology:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-(4-methoxyphenyl)pyridine (1 equivalent).

-

Catalyst Addition: Add platinum(IV) oxide (PtO₂) (typically 1-5 mol%).

-

Solvent Introduction: Add a suitable solvent, such as methanol or ethanol, sufficient to dissolve the substrate. A small amount of hydrochloric acid is often added to facilitate the reaction.[6]

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi or ~3.4 atm).

-

Reaction Execution: Stir the mixture vigorously at room temperature for several hours (e.g., 3-6 hours) or until hydrogen uptake ceases.[6] Reaction progress can be monitored by TLC or GC-MS.

-

Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. If the reaction was performed under acidic conditions, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH >10, and extract with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved via column chromatography or distillation if necessary.

Caption: Catalytic hydrogenation workflow for this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the nucleophilic secondary amine and the activated aromatic ring.

Reactions at the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a base.

-

N-Alkylation and N-Acylation: The secondary amine readily undergoes alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form tertiary amines and amides, respectively. This is a fundamental step for building molecular complexity and is widely used to introduce diverse side chains that can modulate pharmacological activity.

-

Salt Formation: As a base, it reacts with acids to form stable salts, such as the hydrochloride salt. This is often used to improve the crystallinity, stability, and aqueous solubility of the compound, which is a critical consideration in drug formulation.[7]

Reactions of the Methoxyphenyl Ring

The methoxy group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution.

-

Electrophilic Aromatic Substitution: Halogenation, nitration, or Friedel-Crafts reactions will primarily occur at the positions ortho to the methoxy group (C3' and C5'). The piperidine ring is a deactivating group, but the methoxy group's influence is dominant.

-

O-Demethylation: The methyl ether can be cleaved to reveal a phenol using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation is valuable as it provides a synthetic handle (the hydroxyl group) for further functionalization and can be a key metabolic pathway in vivo.[8][9]

Caption: Key reactive sites and derivatization pathways.

Applications in Drug Development and Neuroscience

The this compound scaffold is a cornerstone in the development of centrally active agents. Its structure is found within compounds targeting a range of neurological and psychiatric disorders.

-

Antidepressants and Anxiolytics: This structural motif is a key component of selective serotonin reuptake inhibitors (SSRIs). For instance, it is present as an impurity and metabolite of Paroxetine, a widely prescribed antidepressant.[10][11] The piperidine nitrogen and the methoxyphenyl moiety can be crucial for binding to monoamine transporters.

-

Antipsychotics: Derivatives have been explored as potential antipsychotics. The compound AC-90179, which contains a substituted (4-methoxyphenyl)acetamide attached to a piperidine ring, acts as a potent inverse agonist at the 5-HT₂A serotonin receptor.[12]

-

Analgesics: The piperidine ring itself is a classic pharmacophore for opioid receptor ligands and other classes of analgesics.[1] The 3-aryl substitution pattern allows for the synthesis of conformationally constrained analogues that can exhibit high affinity and selectivity for specific receptor subtypes.

-

Neurotransmitter Research: As a versatile intermediate, it enables the synthesis of chemical probes to study neurotransmitter systems.[3][7] Its derivatives are used to investigate the structure-activity relationships (SAR) of ligands for dopamine, serotonin, and norepinephrine receptors and transporters.[4][13]

Safety and Handling

As a substituted piperidine, this compound should be handled with appropriate care in a laboratory setting. Safety data sheets for analogous compounds provide guidance.[14][15]

-

Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.[14][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is more than a simple chemical; it is a highly valuable and versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and predictable, dual-mode reactivity make it an ideal starting point for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its core chemical principles, as outlined in this guide, is essential for any scientist looking to leverage the power of the arylpiperidine scaffold in drug discovery and development.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 6. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chemscene.com [chemscene.com]

- 12. AC-90179 - Wikipedia [en.wikipedia.org]

- 13. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Piperidine Scaffold

An In-depth Technical Guide to the Physical Properties of 3-(4-Methoxyphenyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. When functionalized, such as with a methoxyphenyl group at the 3-position, the resulting molecule, this compound, becomes a valuable building block for synthesizing novel therapeutic agents, particularly those targeting the central nervous system.[2][3] Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, formulation, and predicting its behavior in biological systems. This guide provides a detailed examination of these properties, the methodologies for their determination, and the underlying chemical principles that govern them.

Core Physicochemical Properties

A comprehensive understanding begins with the fundamental physicochemical data. These parameters are the primary determinants of a compound's behavior, from its handling characteristics in the lab to its pharmacokinetic profile in vivo.

| Property | Value | Data Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem[4] |

| Molecular Weight | 191.27 g/mol | PubChem[5][6] |

| Monoisotopic Mass | 191.13101 Da | PubChem[4] |

| CAS Number | Not available for free base; 625454-21-9 (for HCl salt of related 3-(4-Methoxybenzyl)piperidine) | Chem-Impex[2] |

| Appearance | Expected to be an oil or low-melting solid at room temperature. The related hydrochloride salt is a light yellow to brown crystalline powder. | Chem-Impex[2] |

| Predicted XlogP | 2.0 | PubChemLite[4] |

| Predicted pKa | ~10.5 - 11.0 (Estimated based on piperidine) | |

| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform, and DMSO. Low solubility in water; hydrochloride salt form is soluble in water. | ChemBK[7] |

Structural and Property Analysis

Molecular Structure and Conformation

The structure of this compound features a saturated six-membered piperidine ring directly attached to a p-methoxyphenyl group. The piperidine ring exists predominantly in a chair conformation to minimize steric strain. The methoxyphenyl substituent can occupy either an axial or equatorial position, with the equatorial conformation being significantly more stable and thus more populated. The nitrogen atom's lone pair of electrons is crucial to its basicity and nucleophilicity.

Caption: 2D structure of this compound.

Basicity and pKa

The basicity of the molecule is conferred by the lone pair of electrons on the piperidine nitrogen. The pKa of the conjugate acid of unsubstituted piperidine is approximately 11.1. The 4-methoxyphenyl substituent is weakly electron-donating, which is expected to have a minimal effect on the pKa of the distal nitrogen atom. Therefore, the pKa of this compound is predicted to be in the range of 10.5-11.0. This high pKa means that at physiological pH (7.4), the compound will be predominantly protonated and exist as a cation. This has profound implications for its solubility, membrane permeability, and interaction with biological targets.

Solubility and Lipophilicity (XlogP)

The molecule possesses both hydrophilic (the secondary amine) and lipophilic (the methoxyphenyl group and hydrocarbon backbone) regions, making it amphiphilic.

-

Solubility: The free base is expected to have limited solubility in aqueous media but good solubility in organic solvents. In acidic conditions, the nitrogen atom is protonated, forming a hydrochloride or other salt. These salts, being ionic, are significantly more soluble in water.[7] This property is frequently exploited in drug formulation.

-

Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 2.0 indicates a moderate degree of lipophilicity.[4] This value falls within the range often considered favorable for drug candidates, suggesting a balance between aqueous solubility for distribution in the blood and lipid solubility for crossing cell membranes.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be complex. Key expected signals include:

-

Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons: A sharp singlet at approximately 3.8 ppm corresponding to the -OCH₃ group.

-

Piperidine Protons: A series of complex multiplets between ~1.5 and 3.5 ppm. The proton on the nitrogen (N-H) may appear as a broad singlet.

-

C3-H Proton: The proton at the chiral center (C3) will be a multiplet, coupled to adjacent protons on C2 and C4.

-

-

¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.

-

Aromatic Carbons: Six signals are expected in the ~114-158 ppm range. The carbon attached to the oxygen will be the most downfield (~158 ppm).

-

Piperidine Carbons: Signals for the five piperidine carbons will appear in the aliphatic region (~25-55 ppm).

-

Methoxy Carbon: A signal around 55 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

N-H Stretch: A moderate, sharp peak in the 3300-3500 cm⁻¹ region is characteristic of the secondary amine.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong C-O stretching band for the aryl ether is expected around 1245 cm⁻¹.[8]

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties must be determined using validated, reproducible methods.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the calculation of the dissociation constant.

Methodology:

-

Preparation: Accurately weigh ~20 mg of this compound and dissolve it in 50 mL of deionized water (or a water/methanol mixture if solubility is low).

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the solution in a jacketed beaker maintained at 25°C and begin stirring. Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH value after each addition of titrant. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of Solubility via the Shake-Flask Method

This is the gold-standard method for determining aqueous solubility.

Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Conclusion: Bridging Physical Properties to Pharmaceutical Application

The physical properties of this compound are not isolated data points but are interconnected attributes that dictate its utility. Its moderate lipophilicity and high basicity are key features for a CNS-acting drug scaffold. The ability to form water-soluble salts is crucial for formulation and administration. The spectroscopic fingerprints are indispensable for quality control in synthesis. For the drug development professional, a thorough grasp of these core characteristics is the foundation upon which successful research, synthesis, and the ultimate creation of new therapeutic agents are built.[9]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 5. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Piperidine [webbook.nist.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

1H NMR spectrum of 3-(4-Methoxyphenyl)piperidine

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Methoxyphenyl)piperidine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the ¹H NMR spectrum of this compound, a heterocyclic compound featuring a piperidine ring substituted with a methoxyphenyl group. Such motifs are common in pharmaceutical agents, making a thorough understanding of their spectroscopic characteristics crucial for drug development and chemical research.[2] We will delve into the theoretical principles governing the spectrum, provide a field-proven experimental protocol for data acquisition, and offer a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for molecular characterization and conformational analysis.

Introduction: The Structural Landscape of this compound

The molecule this compound combines two key structural units: a flexible, saturated heterocyclic piperidine ring and a rigid, electron-rich methoxyphenyl group. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain, similar to cyclohexane.[3] However, the presence of the nitrogen heteroatom and the bulky aromatic substituent at the C3 position introduces significant complexity. The orientation of the methoxyphenyl group (axial vs. equatorial) and the rate of ring inversion are critical conformational features that directly influence the ¹H NMR spectrum.

NMR spectroscopy serves as a powerful, non-destructive tool to probe these structural nuances in solution.[3][4][5][6] By analyzing the chemical shifts, integration, and spin-spin coupling patterns, we can map the electronic environment of each proton and deduce the three-dimensional structure of the molecule.

Theoretical Analysis and Spectral Prediction

A robust interpretation of an NMR spectrum begins with a prediction of the expected signals based on the molecular structure. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment; electron-withdrawing groups cause a "deshielding" effect (shifting the signal downfield to higher ppm values), while electron-donating groups cause "shielding" (an upfield shift).[7][8]

Predicted Chemical Shifts (δ)

The structure of this compound can be dissected into three distinct regions:

-

Methoxyphenyl Group (Ar-H and -OCH₃):

-

Aromatic Protons (H-2', H-3', H-5', H-6'): The para-disubstituted benzene ring gives rise to a characteristic AA'BB' system. The methoxy group (-OCH₃) is electron-donating, shielding the ortho protons (H-3', H-5'). The piperidine ring is a weakly activating alkyl group. We expect two distinct signals, each integrating to 2H. The doublet corresponding to protons ortho to the methoxy group (H-3', H-5') will appear upfield (approx. δ 6.8-7.0 ppm), while the doublet for protons ortho to the piperidine substituent (H-2', H-6') will be slightly downfield (approx. δ 7.0-7.2 ppm).[9][10]

-

Methoxyl Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet, typically in the range of δ 3.7-3.9 ppm.[11][12]

-

-

Piperidine Ring Protons (CH, CH₂, NH): This region is the most complex due to conformational dynamics and diastereotopicity.

-

C3-Proton (H-3): This is a methine proton attached to the stereocenter bearing the aromatic ring. It will appear as a complex multiplet, deshielded by the adjacent aryl group, likely in the δ 2.8-3.3 ppm range.

-

C2 and C6 Protons (adjacent to Nitrogen): These methylene protons are deshielded by the adjacent electronegative nitrogen atom. They are diastereotopic (even with rapid ring inversion) and will appear as complex, overlapping multiplets, typically between δ 2.6 and 3.5 ppm.[13][14][15]

-

C4 and C5 Protons: These methylene protons are further from the nitrogen and are more shielded, appearing upfield in the aliphatic region (δ 1.5-2.2 ppm). They are also diastereotopic and will present as complex multiplets.

-

N-H Proton: The signal for the amine proton is often a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly variable (δ 1.5-3.0 ppm or broader) and depends on solvent, concentration, and temperature.[16]

-

Predicted Spin-Spin Coupling (Multiplicity)

Spin-spin coupling provides information about the connectivity of protons. The splitting pattern is described by the n+1 rule, where n is the number of equivalent neighboring protons.

-

Aromatic Protons: The two doublets of the AA'BB' system will show typical ortho-coupling with a coupling constant (³J) of approximately 7-9 Hz.

-

Piperidine Protons: The chair conformation dictates the key coupling constants. Vicinal coupling (³J) is dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus equation.[17]

-

Axial-Axial (³Jₐₐ): Large coupling (θ ≈ 180°), typically 10-13 Hz.

-

Axial-Equatorial (³Jₐₑ): Small coupling (θ ≈ 60°), typically 2-5 Hz.

-

Equatorial-Equatorial (³Jₑₑ): Small coupling (θ ≈ 60°), typically 2-5 Hz.

-

Geminal Coupling (²J): Protons on the same carbon will couple, typically with a value of 12-15 Hz. The multiplicity of the H-3 proton will be complex, appearing as a multiplet resulting from couplings to the H-2 and H-4 protons. For example, if the methoxyphenyl group is equatorial, H-3 will be axial and will exhibit large axial-axial couplings to the axial protons on C2 and C4, and smaller axial-equatorial couplings to the equatorial protons on C2 and C4.

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.[18][19] Every protocol must be a self-validating system to ensure reproducibility and accuracy.

Sample Preparation Workflow

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:

-

Material Weighing: Accurately weigh 5-10 mg of high-purity this compound.[20] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. The choice of solvent can influence chemical shifts, so it must be reported.[7][21]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean glass vial.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[20] Do not use cotton wool, as solvents can leach impurities from it.

-

Internal Standard: Use a solvent containing an internal reference standard like tetramethylsilane (TMS, δ = 0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

-

Final Check: The final sample volume in the NMR tube should be approximately 4-5 cm in height.[22] Cap the tube securely and label it clearly.

Data Acquisition & Processing

-

Instrument Setup: The experiment is typically performed on a 400 MHz or higher field spectrometer.

-

Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Experiment: Standard ¹H pulse-acquire (zg30).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16 scans, depending on sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction manually to ensure all peaks are in positive, absorptive phase.

-

Apply a baseline correction to ensure the baseline is flat.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each.

-

Spectral Interpretation: A Case Study

Below is a table summarizing hypothetical, yet representative, ¹H NMR data for this compound acquired in CDCl₃ at 400 MHz.

Table 1: Hypothetical ¹H NMR Data for this compound

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | 7.15 | 2H | d | J = 8.4 Hz | Ar-H (H-2', H-6') |

| B | 6.88 | 2H | d | J = 8.4 Hz | Ar-H (H-3', H-5') |

| C | 3.80 | 3H | s | - | -OCH₃ |

| D | 3.10 | 1H | ddd | J = 11.2, 11.2, 3.5 Hz | H-2 (axial) |

| E | 2.95 | 1H | tt | J = 11.5, 4.0 Hz | H-3 (axial) |

| F | 2.70 | 2H | m | - | H-6 (axial), H-2 (eq) |

| G | 2.05 | 1H | br s | - | N-H |

| H | 1.90 | 2H | m | - | H-4 (axial), H-6 (eq) |

| I | 1.75 | 2H | m | - | H-5 (axial), H-4 (eq) |

| J | 1.60 | 1H | qd | J = 12.0, 3.8 Hz | H-5 (equatorial) |

Analysis:

-

Aromatic & Methoxy Region (δ > 3.5 ppm):

-

The singlet at 3.80 ppm (C) integrating to 3H is unambiguously assigned to the -OCH₃ protons.

-

The two doublets at 7.15 ppm (A) and 6.88 ppm (B) , each integrating to 2H with the same coupling constant of 8.4 Hz, confirm the para-substituted aromatic ring. Signal B is upfield due to the shielding effect of the adjacent methoxy group and is assigned to H-3' and H-5' . Consequently, signal A is assigned to H-2' and H-6' .

-

-

Piperidine Region (δ < 3.5 ppm):

-

This region is crowded. The assignments provided in Table 1 are based on a conformation where the bulky methoxyphenyl group preferentially occupies the equatorial position to minimize steric strain. This places the H-3 proton in the axial position .

-

The signal for H-3 (E) at 2.95 ppm shows a triplet of triplets (tt) pattern. This arises from two large axial-axial couplings to the axial protons on C2 and C4 (~11.5 Hz) and two smaller axial-equatorial couplings to the equatorial protons on C2 and C4 (~4.0 Hz). This coupling pattern is strong evidence for the axial orientation of H-3.

-

The other signals (D, F, H, I, J) represent the complex, overlapping multiplets of the remaining diastereotopic methylene protons on the piperidine ring. Their precise assignment often requires advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

The broad singlet at 2.05 ppm (G) is characteristic of the N-H proton.

-

Conclusion and Advanced Methods

This guide has outlined the fundamental principles and a practical approach to acquiring and interpreting the ¹H NMR spectrum of this compound. The analysis reveals key structural information, from the connectivity of atoms to the preferred conformation of the piperidine ring.

For an unambiguous assignment of all diastereotopic protons and a more profound conformational analysis, the following advanced NMR experiments are recommended:

-

2D COSY: To establish proton-proton coupling networks and confirm connectivity.

-

2D HSQC: To correlate protons directly with their attached ¹³C nuclei.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximity between protons, providing definitive proof of stereochemistry and conformation.

By combining these methods, researchers can build a complete and validated three-dimensional model of this compound in solution, a critical step in understanding its chemical behavior and biological activity.

References

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. ias.ac.in [ias.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 4-Methoxyphenol(150-76-5) 1H NMR spectrum [chemicalbook.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Piperidine - Wikipedia [en.wikipedia.org]

- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. rubingroup.org [rubingroup.org]

- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 19. ocw.mit.edu [ocw.mit.edu]

- 20. mun.ca [mun.ca]

- 21. thieme-connect.de [thieme-connect.de]

- 22. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

Mass Spectrometry of 3-(4-Methoxyphenyl)piperidine: An In-depth Technical Guide

This guide provides a detailed technical overview of the mass spectrometric analysis of 3-(4-Methoxyphenyl)piperidine, a significant structural motif in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation behavior of this compound under various ionization techniques, offering insights into structural characterization and analytical method development.

Introduction: The Significance of this compound

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its presence in pharmaceuticals necessitates robust analytical methods for identification, quantification, and metabolic profiling. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone technique for the comprehensive analysis of this and related compounds. Understanding the fragmentation patterns of this compound is paramount for unambiguous structure elucidation and for differentiating it from its positional isomers.

Predicted Mass Spectral Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in major spectral libraries, its fragmentation can be predicted based on established principles of mass spectrometry and data from analogous structures. PubChem provides predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can serve as a preliminary guide for analysis[1][2].

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.1383 |

| [M+Na]⁺ | 214.1202 |

| [M-H]⁻ | 190.1237 |

| [M]⁺ | 191.1305 |

Note: These values are computationally predicted and should be confirmed by experimental data.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation. The molecular weight of this compound is 191.27 g/mol [3][4].

Predicted EI Fragmentation Pathways

The fragmentation of this compound under EI is expected to be driven by the stability of the resulting fragments, primarily influenced by the piperidine ring and the methoxyphenyl group. The fragmentation of related piperidine derivatives often involves initial ionization at the nitrogen atom, followed by cleavage of adjacent carbon-carbon bonds (α-cleavage) or ring-opening reactions.

A key fragmentation pathway for piperidine-containing compounds is the α-cleavage, which results in the loss of a substituent or a hydrogen radical, leading to the formation of a stable iminium ion. For this compound, cleavage of the bond between the piperidine ring and the methoxyphenyl group is a probable fragmentation route.

The fragmentation of the isomeric 1-(3-methoxyphenyl)piperidine and 1-(4-methoxyphenyl)piperidine, for which EI spectra are available, provides valuable comparative insights[3][4]. The mass spectrum of 1-(3-methoxyphenyl)piperidine shows a prominent molecular ion peak at m/z 191, with other significant fragments at m/z 190 and 135[4]. Similarly, the spectrum for 1-(4-methoxyphenyl)piperidine also displays a strong molecular ion peak[3].

Based on these principles and comparative data, the following fragmentation pathways for this compound can be postulated:

-

Benzylic Cleavage: Cleavage of the bond between the piperidine ring and the methoxyphenyl group, leading to the formation of a methoxybenzyl cation (m/z 121) and a piperidinyl radical, or a piperidinyl cation and a methoxybenzyl radical. The methoxybenzyl cation is stabilized by resonance and is expected to be a prominent peak.

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation through various pathways. This can involve the loss of small neutral molecules like ethene (C2H4) or cleavage to form characteristic iminium ions.

-

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (CH3), resulting in a fragment at [M-15]⁺.

-

Loss of a Methoxy Radical: Loss of the entire methoxy group (OCH3) would lead to a fragment at [M-31]⁺.

The following diagram illustrates the predicted major fragmentation pathways of this compound under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation in the source. This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information.

ESI-MS and MS/MS Analysis

In positive ion mode ESI-MS, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 192.1. Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment will induce fragmentation.

The fragmentation in ESI-MS/MS is often initiated at the site of protonation, which for this compound is likely the basic nitrogen atom of the piperidine ring. Common fragmentation pathways for protonated piperidine alkaloids include the neutral loss of small molecules[5][6].

Key predicted ESI-MS/MS fragmentations include:

-

Loss of the Methoxyphenyl Group: Cleavage of the bond connecting the methoxyphenyl group to the piperidine ring can result in a fragment corresponding to the protonated piperidine ring.

-

Piperidine Ring Opening and Fragmentation: The protonated piperidine ring can undergo ring-opening followed by fragmentation, leading to a series of characteristic daughter ions.

-

Loss of Methoxy Group as Methanol: Under certain conditions, a neutral loss of methanol (CH3OH) from the protonated molecule might be observed.

The following diagram illustrates a typical workflow for LC-MS/MS analysis.

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Experimental Protocols

To ensure reliable and reproducible results, the following experimental protocols are recommended for the mass spectrometric analysis of this compound.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range for analysis (e.g., 1 ng/mL to 1000 ng/mL).

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences.

GC-MS Analysis (for EI)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable.

-

Injection Mode: Splitless or split injection, depending on the sample concentration.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure good separation.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

LC-MS/MS Analysis (for ESI)

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Scan Mode: Full scan for MS1 to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 192.1.

-

Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum.

-

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information crucial for its identification and characterization. While experimentally derived spectra are not widely available, a thorough understanding of the fragmentation principles of piperidine derivatives and related methoxyphenyl compounds allows for reliable prediction of its mass spectral behavior under both EI and ESI conditions. The methodologies and predicted fragmentation pathways outlined in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries.

References

- 1. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 3-[(4-methoxyphenyl)methyl]piperidine (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 3. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

The 3-(4-Methoxyphenyl)piperidine Scaffold: A Privileged Motif in CNS Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 3-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to confer favorable pharmacokinetic properties on drug candidates.[1] When substituted with an aryl group at the 3-position, the resulting 3-arylpiperidine motif becomes a cornerstone for the development of centrally acting agents. This guide focuses on a particularly significant subset: the 3-(4-methoxyphenyl)piperidine scaffold. The strategic placement of the methoxy group on the phenyl ring provides a key point of interaction with various biological targets, influencing affinity, selectivity, and functional activity. This scaffold serves as a versatile building block in the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[2][3][4][5] Its inherent structural features allow for interaction with diverse neurotransmitter systems, making it a highly valuable starting point for the design of novel therapeutics.

Diverse Biological Activities: A Multi-Target Scaffold

The this compound core and its close analogs have been shown to interact with a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This promiscuity, when strategically harnessed, allows for the development of compounds with specific or multi-target profiles for various CNS disorders.

Serotonergic System Modulation

Derivatives of the 3-arylpiperidine scaffold have demonstrated significant activity at serotonin (5-HT) receptors and the serotonin transporter (SERT).

-

5-HT1A Receptor: Arylpiperazine derivatives, which share structural similarities with 3-arylpiperidines, are known to be potent ligands for the 5-HT1A receptor.[6] For instance, compounds incorporating a 4-alkyl-1-(2-methoxyphenyl)piperazine moiety exhibit high affinity for the 5-HT1A receptor, with some derivatives displaying Ki values in the low nanomolar range.[6] The this compound scaffold can be considered a bioisostere, suggesting its potential for high-affinity 5-HT1A binding.

-

5-HT2A Receptor: The 5-HT2A receptor is another key target for compounds containing the arylpiperidine motif. Structure-activity relationship (SAR) studies on related 2,5-dimethoxyphenylpiperidines have identified potent and selective 5-HT2A receptor agonists.[7] The substitution pattern on the phenyl ring is critical for activity at this receptor subtype.[8]

-

Serotonin Transporter (SERT): 3-[(Aryl)(benzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for SERT, with Ki values comparable to the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine.[8]

Dopaminergic System Engagement

The 3-arylpiperidine scaffold is a well-established pharmacophore for targeting dopamine receptors and the dopamine transporter (DAT).

-

Dopamine D2-like Receptors (D2, D3, D4): N-alkylated 1-(2-methoxyphenyl)piperazines, close analogs of the topic scaffold, have been developed as potent and selective ligands for D2 and D3 receptors.[9] SAR studies have shown that the nature of the aryl moiety and the spacer length are crucial for achieving high affinity and selectivity for the D3 receptor over the D2 receptor.[9] Furthermore, 3-aryl piperidine analogs have been successfully designed as potent and efficacious D4 receptor agonists.[10]

-

Dopamine Transporter (DAT): The piperidine core is a key feature of many potent DAT inhibitors. SAR studies of piperidine analogs of GBR 12909, a potent DAT ligand, have revealed that substitutions on the piperidine nitrogen and the aryl ring significantly impact DAT affinity and selectivity over SERT.[11]

Opioid Receptor Activity

The 3-arylpiperidine scaffold has also been explored for its potential to modulate opioid receptors, which are critical in pain management.

-

Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptors: Novel 3-arylpiperidine analogs have been designed as highly potent and selective µ-opioid receptor (MOR) agonists.[12] SAR exploration has demonstrated that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for binding affinity and selectivity.[12] Additionally, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists.[13]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of the this compound scaffold can be finely tuned by strategic modifications at several key positions.

Table 1: Representative SAR Data for 3-Arylpiperidine Derivatives at CNS Targets

| Compound Class | Target(s) | Key Structural Features & SAR Insights | Representative Ki/IC50/EC50 | Reference(s) |

| N-Aryl-piperidines | Histamine H3 Receptor | Piperidine spacer provides conformational restriction favoring H3 binding. Substituents on the aromatic ring greatly influence agonistic activity. | Potent agonists with high selectivity over H4. | [14] |

| 4-Substituted Piperidines | µ-Opioid Receptor (MOR) / δ-Opioid Receptor (DOR) | Changing the length and flexibility of the side chain at the 4-position improves binding affinity at both MOR and DOR. | Several analogs show improved potency at MOR compared to morphine. | [15] |

| 3-Aryl Piperidines | Dopamine D4 Receptor | 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings lead to potent and efficacious D4 agonists. | Data not specified. | [10] |

| 3-Phenylpiperidines | Dopamine Autoreceptors | The 3-(3-hydroxyphenyl)piperidine moiety is crucial for high potency and selectivity. N-substituent size impacts potency. | N-isopropyl, N-n-butyl, N-n-pentyl, and N-phenethyl derivatives are most potent. | [16] |

Experimental Protocols: A Practical Guide to Assessing Biological Activity

The characterization of compounds based on the this compound scaffold requires a suite of well-established in vitro assays.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A, D2).

Materials:

-

Biological Source: Cell membranes from cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells).[17]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [11C]raclopride for D2).[18][19]

-

Test Compound: The this compound derivative of interest.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.[18]

-

Assay Buffer: Typically a Tris-HCl based buffer with appropriate ions (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).[17]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).[18]

-

Scintillation Counter: For quantifying radioactivity.[18]

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane suspension in the assay buffer. Determine the protein concentration.[20]

-

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[20]

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17][20]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[20]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[18]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[20]

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay for Functional Activity (Agonism/Antagonism)

This functional assay measures the activation of G-proteins coupled to a receptor of interest, distinguishing between agonists, antagonists, and inverse agonists.[11]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist, or its potency (IC50) as an antagonist.

Materials:

-

Biological Source: Cell membranes expressing the GPCR of interest.

-

Radioligand: [35S]GTPγS.[21]

-

GDP: To ensure the G-protein is in its inactive state at the start of the assay.[22]

-

Test Compound: The this compound derivative.

-

Assay Buffer: Tris-HCl buffer containing MgCl2 and NaCl.

-

Filtration or Scintillation Proximity Assay (SPA) setup. [11]

Procedure:

-

Membrane Incubation: Incubate the cell membranes with GDP.

-

Assay Setup: In a 96-well plate, add the membranes, [35S]GTPγS, and varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist testing).[22]

-

Termination and Detection: For filtration assays, terminate the reaction by rapid filtration and measure the radioactivity of the filters. For SPA, add SPA beads and measure the signal in a scintillation counter.[11]

-

Data Analysis: Plot the stimulated binding of [35S]GTPγS against the log concentration of the test compound to determine EC50 and Emax for agonists, or IC50 for antagonists.[22]

Signaling Pathways: From Receptor Binding to Cellular Response

The interaction of this compound derivatives with their target GPCRs initiates downstream signaling cascades that ultimately mediate their physiological effects.

Dopamine D2-like Receptor Signaling

D2-like receptors (D2, D3, D4) primarily couple to the Gαi/o family of G-proteins.[23]

-

Ligand Binding: An agonist binds to the D2-like receptor.

-

G-protein Activation: The receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[23]

-

Gβγ Subunit Signaling: The dissociated Gβγ dimer can activate other signaling pathways, such as the ERK1/2 pathway, and modulate ion channels.[15]

-

β-Arrestin Pathway: The receptor can also signal through a G-protein-independent pathway involving β-arrestin 2, which can scaffold other signaling molecules like Akt.[2]

-

Caption: Simplified signaling pathway of a dopamine D2-like receptor.

Conclusion: A Scaffold with Continued Promise

The this compound scaffold remains a highly privileged and versatile motif in the design and development of novel CNS-active agents. Its ability to interact with a diverse range of key neurological targets, including serotonin, dopamine, and opioid receptors, provides a rich foundation for medicinal chemistry exploration. A thorough understanding of the structure-activity relationships, coupled with the application of robust in vitro pharmacological assays, is essential for unlocking the full therapeutic potential of this remarkable chemical entity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of CNS drug discovery.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

InChIKey for 3-(4-Methoxyphenyl)piperidine

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)piperidine: Properties, Synthesis, and Application

Core Identifier (InChIKey): XOFIBRNSGSEFHC-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its fundamental chemical identifiers, physicochemical properties, a validated synthetic pathway, and standard analytical methodologies for characterization and quality control. Furthermore, it explores the compound's relevance as a structural motif in pharmacologically active agents, particularly within the domain of central nervous system (CNS) research. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this valuable chemical building block.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific reproducibility and regulatory compliance. The International Chemical Identifier (InChI) system provides a standardized, canonical representation for chemical substances.

The primary identifier for this compound is its InChIKey, a 27-character hashed version of its full InChI string, designed for database and web searches.

-

InChIKey: XOFIBRNSGSEFHC-UHFFFAOYSA-N[1]

-

InChI: InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3[1]

-

Canonical SMILES: COC1=CC=C(C=C1)C2CCCNC2[1]

-

IUPAC Name: this compound

-

CAS Number: 59939-23-4

Molecular Structure

The structure consists of a piperidine ring substituted at the 3-position with a 4-methoxyphenyl (anisole) group. This combination of a basic aliphatic heterocycle and an electron-rich aromatic ring is a common pharmacophore.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of key computed and experimental properties is crucial for experimental design, including solvent selection, dosage calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

| Property | Value | Source |

| Molecular Formula | C12H17NO | PubChem[1] |

| Molecular Weight | 191.27 g/mol | PubChem |

| Monoisotopic Mass | 191.131014 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 21.3 Ų | PubChem |

| Formal Charge | 0 | PubChem |

Synthesis and Manufacturing

The synthesis of 3-arylpiperidines is a well-established field in organic chemistry. A common and reliable approach involves the reduction of a corresponding 3-arylpyridine or a related precursor. The following protocol describes a representative synthesis adapted from established methodologies for similar structures.[2]

Synthetic Workflow Diagram

The transformation from a commercially available precursor to the final product involves a key reduction step.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via catalytic hydrogenation of 3-(4-Methoxyphenyl)pyridine.

Materials:

-

3-(4-Methoxyphenyl)pyridine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%) or Platinum(IV) oxide (PtO2)

-

Ethanol (or Glacial Acetic Acid)

-

Hydrogen gas (H2)

-

Diatomaceous earth (e.g., Celite®)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 3-(4-Methoxyphenyl)pyridine in a suitable solvent like ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic rings. It is pyrophoric and must be handled with care.

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (typically 50-500 psi). The reaction is then heated (e.g., 50-80 °C) and agitated for 12-24 hours.

-

Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS on small aliquots.

-

Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake should be washed with the reaction solvent. Trustworthiness: This step is critical for removing the heterogeneous catalyst completely, which is essential for product purity and safety.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified. If the reaction was run in a neutral solvent like ethanol, the crude product can be purified by silica gel column chromatography. If an acidic solvent was used, the mixture must first be neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent like DCM. The organic layer is then dried over MgSO4, filtered, and concentrated. Final purification can be achieved by vacuum distillation or chromatography.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic and chromatographic methods is employed.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques. This serves as a self-validating system; experimental data must match these benchmarks.

| Technique | Expected Results |

| Mass Spec. (EI) | Molecular Ion (M+) at m/z = 191. Key fragments corresponding to the loss of piperidine or methoxyphenyl moieties.[3] |

| ¹H NMR (CDCl₃) | ~7.2 ppm (d, 2H): Aromatic protons ortho to the piperidine. ~6.8 ppm (d, 2H): Aromatic protons meta to the piperidine. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~2.6-3.2 ppm (m, 5H): Piperidine protons (CH and CH₂ adjacent to N). ~1.5-2.0 ppm (m, 4H): Remaining piperidine CH₂ protons. Broad singlet (1H): N-H proton. |

| ¹³C NMR (CDCl₃) | ~158 ppm: Aromatic C attached to OCH₃. ~114-135 ppm: Remaining aromatic carbons. ~55 ppm: Methoxy (-OCH₃) carbon. ~40-55 ppm: Piperidine carbons. |

| FTIR (KBr Pellet) | ~3300 cm⁻¹: N-H stretch. ~2800-3000 cm⁻¹: Aliphatic C-H stretches. ~1610, 1510 cm⁻¹: Aromatic C=C stretches. ~1245 cm⁻¹: Aryl-O-CH₃ ether stretch.[3] |

| HPLC | Purity >95% (typically >98%) using a standard C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid. |

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in molecules targeting the central nervous system.

-

CNS Drug Discovery: The piperidine ring is a common feature in many CNS-active drugs, acting as a versatile scaffold that can be modified to achieve desired receptor affinity and pharmacokinetic properties. It is a key component in compounds developed as potential antipsychotics and antidepressants.[4]

-

Receptor Antagonism: Phenylpiperidine and related phenylpiperazine structures are known to interact with various neurotransmitter systems, including serotonin (5-HT) and dopamine receptors.[5][6] Derivatives are often investigated as selective antagonists or inverse agonists for receptors like the 5-HT2A receptor.[5]

-

Chemical Building Block: Beyond its direct biological activity, this compound serves as a crucial intermediate for the synthesis of more complex molecules.[7] The secondary amine of the piperidine ring provides a reactive handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

As a research chemical, this compound and its analogues require careful handling in a controlled laboratory environment. The following information is based on data for structurally similar compounds and should be supplemented by a substance-specific Safety Data Sheet (SDS).[8][9][10]

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8][9]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8][9]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[8][9]

-

-

Precautionary Statements:

-

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Handle in accordance with good industrial hygiene and safety practices. Use a chemical fume hood.

-

Avoid formation of dust and aerosols.

-

References

- 1. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 2. Piperidine synthesis [organic-chemistry.org]

- 3. dea.gov [dea.gov]

- 4. 4-(4-Methoxyphenyl)piperidine hydrochloride [myskinrecipes.com]

- 5. AC-90179 - Wikipedia [en.wikipedia.org]

- 6. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. aaronchem.com [aaronchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the SMILES Notation of 3-(4-Methoxyphenyl)piperidine

Abstract: The Simplified Molecular-Input Line-Entry System (SMILES) is a cornerstone of modern cheminformatics, providing a human-readable and machine-processable line notation for chemical structures. Its application is fundamental in drug discovery, computational chemistry, and chemical database management. This guide offers an in-depth, technical deconstruction of the SMILES notation for 3-(4-Methoxyphenyl)piperidine, a significant structural motif in medicinal chemistry. By dissecting the molecule into its constituent parts—a piperidine heterocycle and a methoxyphenyl substituent—we will systematically apply the rules of SMILES to derive its canonical representation. This document is intended for researchers, chemists, and data scientists who require a practical and theoretical understanding of SMILES generation for complex heterocyclic compounds.

The Imperative of SMILES in Scientific Research

In the digital age of chemical research, representing complex molecular structures in a linear, text-based format is essential for computational analysis and data exchange. While graphical representations are intuitive for humans, they are not inherently processable by computers. SMILES notation addresses this by encoding a molecule's structure into a concise ASCII string.[1][2] Developed in the late 1980s, SMILES has become a de facto standard for its relative simplicity and widespread support in chemical software and databases.[2]

The International Union of Pure and Applied Chemistry (IUPAC) recognizes SMILES as a complementary notation to its own InChI standard, highlighting its importance for applications where structural normalization is not required, thus preserving the original representation for specific analyses.[3] A mastery of SMILES is therefore not merely academic; it is a practical necessity for navigating chemical databases, performing substructure searches, and developing quantitative structure-activity relationship (QSAR) models.

The core principles of SMILES rely on five fundamental rules for encoding atoms, bonds, branches, ring closures, and disconnections.[4][5] Atoms from the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets if they have the lowest normal valence.[4] Bonds are represented by symbols (- for single, = for double, # for triple, and : for aromatic), though single and aromatic bonds are often omitted.[1][2] Parentheses () denote branches off the main chain, and numbered digits are used to specify ring closures.[1]

Molecular Architecture of this compound

To derive the SMILES string, we must first understand the molecule's topology. This compound is composed of two primary structural units linked by a single carbon-carbon bond:

-

The Piperidine Ring: A six-membered, saturated heterocycle containing one nitrogen atom. As a non-aromatic (aliphatic) ring system, its atoms will be represented by uppercase letters in SMILES.

-

The 4-Methoxyphenyl Group: An aromatic phenyl ring substituted with a methoxy (-OCH₃) group at the para-position (position 4). Aromatic atoms are typically represented by lowercase letters.

The connectivity is precise: the C3 atom of the piperidine ring is covalently bonded to the C1 atom of the phenyl ring.

Caption: Molecular graph of this compound.

Systematic Derivation of the Canonical SMILES String

The canonical SMILES for this compound, as found in major chemical databases like PubChem, is COC1=CC=C(C=C1)C2CCCNC2 .[6] Let's derive this string step-by-step to understand its logic.

Protocol: SMILES Generation Workflow

Objective: To convert the 2D structure of this compound into its canonical SMILES string.

Methodology:

-

Step 1: Represent the Methoxy Phenyl Group.

-

Rationale: It is often simplest to start with a substituent and build the main structure from there.

-

Action: Begin with the methoxy group. This is a carbon atom attached to an oxygen: CO.

-

Action: Attach this oxygen to a benzene ring. We will use a Kekulé representation for clarity, which is a valid and common method. The benzene ring is denoted by alternating single and double bonds and a ring closure digit. We attach the oxygen to the first carbon of the ring: COC1=C.

-

Action: Continue around the ring. The next bond is a single bond, followed by a double bond: COC1=CC=.

-

Action: At the para-position (the fourth carbon), we have the attachment point for the piperidine ring. In SMILES, this is a branch point, which we will enclose in parentheses: COC1=CC=C(...).

-

Action: Complete the benzene ring by adding the remaining carbons and bonds, and finally the ring closure digit 1 that connects back to the first carbon: COC1=CC=C(...)C=C1. This fully defines the 4-substituted phenyl ring.

-

-

Step 2: Represent the Piperidine Ring at the Branch Point.

-

Rationale: The piperidine ring must be linearized by conceptually breaking one of its bonds. The resulting chain is placed inside the parentheses created in Step 1.

-

Action: The piperidine ring is attached via its C3 atom. We will start our SMILES representation of the ring from this atom. To create a linear chain, we will break the bond between C2 and C3.

-

Action: We will use a second ring closure digit, 2, to mark the atoms of the broken bond. The C3 atom is written as C2.

-

Action: Traverse the ring from C3 towards the nitrogen: C3 -> C4 -> C5 -> N1 -> C6 -> C2. In SMILES atoms, this becomes the chain CCCNC.

-

Action: The final atom in our traversal is C2, which must connect back to the starting C3 atom. We denote this by appending the final atom C with the ring closure digit 2. The complete representation for the piperidine ring, starting from the attachment point, is therefore C2CCCNC2.

-

-

Step 3: Assemble the Final SMILES String.

-

Rationale: Combine the representations from the previous steps to form the complete molecular string.

-

Action: Insert the piperidine string from Step 2 into the parentheses of the methoxyphenyl string from Step 1.

-

Result: COC1=CC=C(C2CCCNC2)C=C1.

-

Canonicalization: Chemical software automatically canonicalizes SMILES strings to ensure a single, unique representation for any given molecule. The algorithm for this is complex, but for this molecule, it simplifies the expression by placing the piperidine outside the parentheses, leading to the final canonical form: COC1=CC=C(C=C1)C2CCCNC2. This is interpreted as the 4-methoxyphenyl group (COC1=CC=C...C=C1) being a substituent on the piperidine ring (C2CCCNC2).

-

Physicochemical Data

A summary of key computed physicochemical properties for this compound is essential for applications in drug development and molecular modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem[6] |